2-Hydroxyestradiol-3-methyl ether

Description

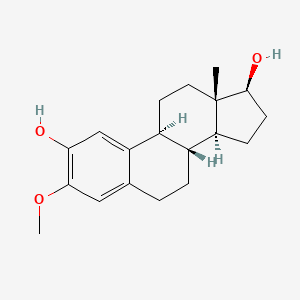

Structure

2D Structure

3D Structure

Properties

CAS No. |

5976-65-8 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 |

InChI Key |

MMKYSUOJWFKECQ-SSTWWWIQSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)OC |

physical_description |

Solid |

Synonyms |

2-hydroxy-3-methoxyestradiol 2-OH-3-MeOE2 |

Origin of Product |

United States |

Further Metabolic Transformations and Conjugation Pathways of 2 Hydroxyestradiol 3 Methyl Ether

Glucuronidation and Sulfation of Estrogen Metabolites in Research Models

Conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation) are major routes for the metabolism and elimination of estrogen metabolites. nih.govmdpi.com While direct studies on 2-hydroxyestradiol-3-methyl ether are limited, research on its isomer, 2-methoxyestradiol (B1684026) (2-ME2), provides significant insights into these pathways.

Glucuronidation is a primary mechanism for the elimination of 2-ME2. nih.gov In fact, extensive glucuronidation is a key factor contributing to the low oral bioavailability of 2-ME2, as it is rapidly converted to glucuronide metabolites. nih.govnih.gov Studies using human liver microsomes have identified the formation of two distinct glucuronide metabolites, designated M1 and M2. nih.gov The formation of these glucuronides can be inhibited by probenecid, a substance known to interfere with glucuronidation processes. nih.gov

Sulfation of estrogen metabolites is another critical biotransformation pathway. Research has shown that 2-ME2 is a substrate for several sulfotransferase (SULT) enzymes. elsevierpure.com Specifically, it can be sulfonated by SULT1A1, SULT1E1, and various isoforms of SULT1A and SULT2. nih.govelsevierpure.com However, the efficiency of sulfation may be limited compared to glucuronidation, particularly at higher concentrations of the substrate. nih.gov The presence of the methoxy (B1213986) group at the C-2 position might also inhibit the activity of some SULT enzymes. nih.gov

Detailed kinetic studies have been performed to characterize the interaction of 2-ME2 with various human SULT enzymes, revealing different affinities (Km values) for each enzyme isoform.

Glutathione (B108866) Conjugation and Formation of Thioether Derivatives

The formation of catechol estrogens can sometimes lead to the generation of reactive quinone species, which can be detoxified by conjugation with glutathione (GSH). researchgate.net This process, which can be enzymatic or non-enzymatic, forms glutathione S-conjugates. mdpi.comresearchgate.net These conjugates can then be further metabolized to form thioether derivatives known as mercapturic acids, which are ultimately excreted. nih.gov

Research using rat liver and kidney preparations has demonstrated the metabolic processing of a glutathione conjugate of 2-hydroxyestradiol (B1664083). nih.gov In these in vitro models, enzymes present in the kidney microsomal fraction were able to remove the glutamic acid and glycine (B1666218) residues from the (2-hydroxyestradiol-1-yl)[35S]glutathione conjugate. nih.gov This initial step yields the corresponding 2-hydroxyestradiol-cysteine conjugate. nih.gov

Subsequently, this cysteine conjugate undergoes N-acetylation in both liver and kidney homogenates when acetyl-coenzyme A is present, leading to the formation of the final mercapturic acid derivative. nih.gov This pathway suggests that if estrogen-glutathione conjugates are formed within the body, they are likely processed into their corresponding mercapturic acids before being excreted. nih.gov This represents a key pathway for the formation and elimination of thioether derivatives of catechol estrogens.

Interconversion Dynamics with Other Catechol Estrogens and Their Methyl Ethers

The metabolism of catechol estrogens involves a dynamic interplay and interconversion between hydroxylated forms and their methylated ethers. The methylation of 2-hydroxyestrogens is a primary route of inactivation and is catalyzed by catechol-O-methyltransferase (COMT). nih.gov This enzymatic reaction can result in two isomeric monomethyl ethers: 2-methoxyestrogens (methylation at the 2-hydroxyl group) and 2-hydroxyestrogen-3-methyl ethers (methylation at the 3-hydroxyl group). nih.gov

Studies in healthy male volunteers have shown that both the 2- and 3-monomethyl ethers of 2-hydroxyestrogens are produced and excreted in the urine. nih.gov This indicates that in vivo, 2-hydroxyestradiol is metabolized through both 2-O-methylation and, to a lesser degree, 3-O-methylation. nih.gov

The ratio of the formed 2-methoxy versus 3-methoxy products can be influenced by the structure of the estrogen substrate. Research using purified rat liver COMT showed that the presence of a conjugate group at the 17β-position of 2-hydroxyestradiol has a directive effect on the O-methylation process. ebi.ac.uk For instance, while 2-hydroxyestradiol itself yielded a nearly 1:1 ratio of 2-methoxyestradiol to this compound, the 17β-sulfate and 17β-glucuronide conjugates of 2-hydroxyestradiol resulted in significantly higher proportions of the 2-methoxy product. ebi.ac.uk This suggests a potential metabolic sequence where estradiol (B170435) is first conjugated, then hydroxylated, and finally methylated. ebi.ac.uk

Mentioned Compounds

Molecular and Cellular Investigations of 2 Hydroxyestradiol 3 Methyl Ether Activity

Interactions with Estrogen Receptors (ERα and ERβ)

The biological effects of many estrogens are mediated through their binding to and activation of estrogen receptors alpha (ERα) and beta (ERβ). The affinity of a ligand for these receptors is a critical determinant of its estrogenic or anti-estrogenic potential.

Ligand Binding Affinities and Relative Potencies at Estrogen Receptors

Direct quantitative data on the binding affinity of 2-Hydroxyestradiol-3-methyl ether for ERα and ERβ are limited in publicly available literature. However, studies on related methoxyestrogens provide a general understanding of its receptor binding potential. Research indicates that methoxyestrogens, as a class, are weak competitors for the estrogen receptor, exhibiting relative binding affinities of 3% or less compared to estradiol (B170435). nih.gov One study that directly mentions this compound states that it possesses a "substantially weaker binding affinity for ERα and ERβ" when compared to its isomer, 2-methoxyestradiol (B1684026) (2-MeO-E2). oup.com This suggests that the methylation of the 3-hydroxyl group significantly diminishes its ability to bind to both estrogen receptor subtypes.

Comparative Analysis of Receptor Binding with Endogenous Estrogens and Other Metabolites

To contextualize the binding affinity of this compound, it is useful to compare it with its parent compounds and other related metabolites. Estradiol (E2), the primary female sex hormone, binds with high affinity to both ERα and ERβ. Its metabolite, 2-hydroxyestradiol (B1664083) (2-OH-E2), demonstrates a binding affinity for the estrogen receptor in MCF-7 cells that is approximately 23-25% of that of estradiol. nih.gov In contrast, 4-hydroxyestradiol (B23129) (4-OH-E2) shows a higher relative binding affinity, at around 26-42% of estradiol in the same cell line. nih.gov The methylated metabolites, including this compound and 2-methoxyestradiol, exhibit a marked decrease in binding affinity compared to their hydroxylated precursors. This indicates that the presence of a methyl group on the A-ring of the steroid nucleus is a significant deterrent to effective receptor binding.

| Compound | Relative Binding Affinity (vs. Estradiol) | Estrogen Receptor Subtype Preference |

| Estradiol (E2) | High | ERα ≈ ERβ |

| 2-Hydroxyestradiol (2-OH-E2) | ~23-25% | - |

| 4-Hydroxyestradiol (4-OH-E2) | ~26-42% | - |

| Methoxyestrogens (general) | ≤ 3% | - |

| This compound | Substantially weaker than 2-MeO-E2 | Weak for both ERα and ERβ |

Data is compiled from multiple sources and cell line studies. The binding affinities are context-dependent and can vary based on the assay system.

Elucidation of Structural Determinants Governing Receptor Interaction

The structural features of an estrogenic compound are critical for its interaction with the ligand-binding domain of the estrogen receptor. The significantly lower binding affinity of this compound compared to 2-hydroxyestradiol points to the steric hindrance imposed by the methyl group at the 3-position of the A-ring. The phenolic hydroxyl group at position 3 of estradiol is a key feature for high-affinity binding, acting as a hydrogen bond donor. The replacement of this hydrogen with a bulkier methyl group in this compound likely disrupts this crucial interaction, leading to a weaker association with the receptor. While the 2-hydroxyl group is present, its contribution to binding appears to be insufficient to overcome the negative impact of the 3-methoxy group.

Modulation of Cellular Processes in Defined Research Models

While direct studies on this compound are scarce, the known effects of its parent compound, 2-hydroxyestradiol, and its isomer, 2-methoxyestradiol, on cellular processes such as proliferation and apoptosis provide a framework for postulating its potential activities.

Effects on Cell Proliferation and Growth in Various Cell Lines

There is a lack of specific research data on the effects of this compound on the proliferation of various cell lines. However, its closely related isomer, 2-methoxyestradiol (2-MeO-E2), has been extensively studied and shown to possess anti-proliferative properties in a variety of cancer cell lines, including breast cancer. For instance, 2-MeO-E2 has been reported to inhibit the growth of both estrogen receptor-positive (e.g., MCF-7, T47D) and estrogen receptor-negative breast cancer cells. Given that this compound shares a similar methoxylated A-ring structure, it is plausible that it may also exhibit anti-proliferative effects, although its potency is likely to differ. The parent compound, 2-hydroxyestradiol, has also been shown to inhibit rapid cell proliferation. rupahealth.com

Investigation of Apoptotic Induction Pathways

Influence on Angiogenesis Pathways in Preclinical Settings

While direct preclinical data on the influence of this compound on angiogenesis is limited, extensive research on its isomeric compound, 2-methoxyestradiol (2-ME2), provides significant insights into potential anti-angiogenic properties. 2-ME2 is a well-established inhibitor of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. wikipedia.orgnih.gov

Studies have demonstrated that 2-ME2 can inhibit the proliferation, motility, migration, and morphogenesis of endothelial cells, the primary cells involved in angiogenesis. nih.gov A key target of 2-ME2 in this context is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor, and its upregulation is a hallmark of many cancers. Research has shown that 2-ME2 can suppress VEGF-A expression, thereby inhibiting estrogen-induced tumor angiogenesis. nih.gov Interestingly, the effect of 2-ME2 on VEGF-A can be biphasic, with lower concentrations sometimes enhancing its expression, a phenomenon mediated through estrogen receptor-alpha (ERα). nih.gov

Furthermore, 2-ME2 has been shown to induce a significant decrease in the expression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor for VEGF, in endothelial cells. nih.gov The anti-angiogenic effects of 2-ME2 are also attributed to its ability to disrupt the microtubule network within endothelial cells, leading to the disruption of preformed vascular structures. nih.gov Given the structural similarity between this compound and 2-methoxyestradiol, it is plausible that the former may exert similar anti-angiogenic effects, though this requires direct experimental verification.

Table 1: Effects of 2-Methoxyestradiol (2-ME2) on Angiogenesis-Related Processes in Preclinical Models

| Process | Effect of 2-ME2 | Key Molecular Targets/Pathways | Reference |

| Endothelial Cell Proliferation | Inhibition | - | nih.gov |

| Endothelial Cell Motility | Inhibition | - | nih.gov |

| Endothelial Cell Migration | Inhibition | - | nih.gov |

| Endothelial Cell Morphogenesis | Inhibition | - | nih.gov |

| Vascular Structure Formation | Disruption of preformed structures | Microtubule depolymerization | nih.gov |

| VEGF Signaling | Inhibition of VEGF-A expression, Decrease in VEGFR-2 expression | ERα (biphasic effect on VEGF-A) | nih.govnih.gov |

Interactions with Other Enzymatic Systems and Signaling Cascades

The metabolic pathway and biological activities of this compound are intertwined with various enzymatic systems beyond those directly involved in its formation.

Cross-Reactivity with Catecholamine Metabolic Enzymes (e.g., Tyrosine Hydroxylase)

The structural resemblance of catechol estrogens to catecholamines, such as norepinephrine (B1679862) and epinephrine, suggests the potential for cross-reactivity with enzymes involved in catecholamine metabolism. 2-Hydroxyestradiol, the immediate precursor to this compound, has been shown to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. nih.gov The IC50 value for this inhibition was found to be 10 µM in vitro and 100 µM in situ. nih.gov

Furthermore, catecholamines can compete with 2-hydroxyestradiol for methylation by Catechol-O-methyltransferase (COMT), the enzyme responsible for the formation of both 2-methoxyestradiol and this compound. nih.gov This competition can lead to a reduction in the methylation of 2-hydroxyestradiol, potentially altering the balance of its metabolites and their downstream effects. nih.gov While direct studies on the interaction of this compound with tyrosine hydroxylase are lacking, the known interactions of its precursor suggest a potential for complex interplay within catecholaminergic systems.

Table 2: Interaction of 2-Hydroxyestradiol with Catecholamine Metabolic Enzymes

| Enzyme | Interaction with 2-Hydroxyestradiol | Effect | Reference |

| Tyrosine Hydroxylase | Inhibition | IC50 of 10 µM (in vitro), 100 µM (in situ) | nih.gov |

| Catechol-O-methyltransferase (COMT) | Competitive substrate with catecholamines | Reduced methylation of 2-hydroxyestradiol | nih.gov |

Impact on Steroidogenic and Other Xenobiotic-Metabolizing Enzymes

The metabolism of this compound itself can be influenced by xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Research has indicated that CYP1A2, a key enzyme in the metabolism of various drugs and endogenous compounds, can hydroxylate estradiol 3-methyl ether. researchgate.net This suggests that the bioavailability and activity of this compound could be modulated by factors that influence CYP1A2 expression and activity, such as genetic polymorphisms and exposure to inducers or inhibitors. oup.com

The broader impact of this compound on the expression and activity of other steroidogenic enzymes remains an area for further investigation. Its precursor, 2-hydroxyestradiol, is formed through the action of CYP1A1 and CYP1B1 on estradiol. nih.govnih.gov The intricate network of CYP enzymes involved in estrogen metabolism highlights the potential for feedback regulation and cross-talk, where metabolites like this compound could influence the pathways of their own synthesis and the metabolism of other steroids.

Mechanisms of Action Independent of Classical Estrogen Receptors

A significant aspect of the biological activity of methoxyestrogens like 2-methoxyestradiol (2-ME2) is their ability to exert effects through mechanisms that are independent of the classical nuclear estrogen receptors, ERα and ERβ. 2-ME2 exhibits a significantly lower binding affinity for ERα and ERβ compared to 17β-estradiol. nih.gov This low affinity suggests that many of its potent biological effects, such as the inhibition of cell proliferation and induction of apoptosis, are not mediated by these classical receptors. nih.gov

One important alternative signaling pathway is through the G protein-coupled estrogen receptor (GPER), also known as GPR30. 2-ME2 has been identified as a high-affinity agonist of GPER. wikipedia.org Activation of GPER can trigger rapid, non-genomic signaling cascades within the cell. nih.gov It is plausible that this compound may also interact with GPER, providing a mechanism for estrogen receptor-independent actions.

Furthermore, the potential interaction of this compound with orphan nuclear receptors presents another avenue for non-classical signaling. Orphan nuclear receptors are a class of receptors for which the endogenous ligands have not yet been identified. nih.gov Some of these receptors, such as NR2E3, have been implicated in the regulation of cancer cell apoptosis and Wnt/β-catenin signaling. biorxiv.orgnih.gov Given the steroid structure of this compound, it is conceivable that it could act as a ligand for one or more of these orphan receptors, thereby initiating unique downstream signaling pathways. However, direct evidence for such interactions is currently lacking and warrants further research.

Advanced Analytical Methodologies for Research Quantification of 2 Hydroxyestradiol 3 Methyl Ether

Mass Spectrometry-Based Techniques for High-Sensitivity Detection

The quantification of 2-Hydroxyestradiol-3-methyl ether, often present at trace levels, necessitates the use of highly sensitive and selective analytical methods. Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for this purpose. nih.goved.ac.uk These techniques offer superior performance over traditional immunoassays, which can be limited by cross-reactivity and lower accuracy. nih.govphenomenex.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of estrogen metabolites, including this compound. ed.ac.uknih.gov Its high sensitivity and specificity allow for the simultaneous measurement of multiple estrogen metabolites in a single analytical run. nih.gov

Research has focused on developing robust LC-MS/MS methods capable of separating and distinctly quantifying closely related isomers. For instance, a method developed for 2-methoxyestradiol (B1684026) successfully separated it from isomers like this compound (referred to as 3-O-methyl 2-hydroxyestradiol (B1664083) or 3M2OH). nih.govresearchgate.net This separation is crucial for accurate quantification, as isomers can have similar masses but different biological activities. The chromatographic separation was achieved using a C18-PFP (pentafluorophenyl) column, which provides unique selectivity for such compounds. nih.gov Different fragmentation patterns observed during tandem mass spectrometry (MS/MS) further allow for the unambiguous distinction between these isomers even if they are not fully separated chromatographically. nih.govresearchgate.net

The sensitivity of LC-MS/MS methods for estrogens can reach the low picogram-per-milliliter (pg/mL) range, which is essential for measuring endogenous concentrations in biological fluids like serum and urine. nih.govnih.gov

Table 1: Example of LC-MS/MS Parameters for Methoxyestradiol Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer (QTRAP 4500) with a 1290 Infinity I LC System | nih.gov |

| Column | Ace Excell C18-PFP (2.0 µm, 2.1 mm x 100 mm) | nih.gov |

| Mobile Phase | Binary gradient with 0.1% (v/v) formic acid in water and methanol | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (for 2-methoxyestradiol, demonstrating high sensitivity) | nih.gov |

| Retention Time (derivatized 3M2OH) | 8.45 min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem MS/MS configuration, is another key analytical tool for estrogen analysis. nih.govmst.dk A significant prerequisite for GC-based analysis of steroids like this compound is a chemical derivatization step. nih.gov This process is necessary to block the polar functional groups (hydroxyl and phenolic groups) on the steroid, thereby increasing its volatility and thermal stability for successful vaporization and transit through the GC system. nih.gov

Common derivatization approaches include trimethylsilylation, perfluoroacylation, and alkoxycarbonylation. nih.gov Optimized GC-MS/MS methods can achieve excellent separation and symmetric peak shapes for a wide range of estrogen metabolites. The limits of quantification (LOQ) for these methods are typically in the low nanogram-per-milliliter (ng/mL) range. nih.gov For example, one study reported LOQs between 0.02 and 0.1 ng/mL for most of the 19 estrogens analyzed as their ethoxycarbonyl-pentafluoropropionyl (EOC-PFP) derivatives. nih.gov The use of GC coupled with tandem mass spectrometry enhances selectivity, allowing for the reliable quantification of specific metabolites even in complex urine samples. researchgate.net

Comprehensive Sample Preparation and Extraction Techniques

The accuracy and reliability of any MS-based quantification heavily depend on the upstream sample preparation and extraction procedures. These steps are designed to isolate the target analyte from the complex biological matrix (e.g., serum, urine), remove interfering substances, and concentrate the analyte to a level detectable by the instrument. phenomenex.compsu.edu

Hydrolysis Protocols for Conjugated Forms in Biological Matrices

In biological systems, estrogens and their metabolites, including this compound, are often present in conjugated forms, primarily as glucuronides and sulfates. nih.govnih.gov These conjugates are more water-soluble, facilitating their excretion. To measure the total amount of a specific metabolite (both free and conjugated), a hydrolysis step is required to cleave these conjugate groups. nih.gov

This is typically achieved through enzymatic hydrolysis, often using a preparation from Helix pomatia which contains both β-glucuronidase and sulfatase enzymes. ebi.ac.uk Alternatively, specific enzymes or acid hydrolysis can be employed. ebi.ac.uk For instance, one analytical protocol for urinary estrogens involves enzymatic hydrolysis after the addition of internal standards, allowing for the quantification of total estrogen metabolites. nih.gov Another study analyzing methylated products in conjugated substrates performed hydrolysis of the 17-beta-conjugate groups using either acid or beta-glucuronidase. ebi.ac.uk

Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Performance

Derivatization is a chemical modification process that is frequently essential for improving the analytical properties of target compounds. ed.ac.uk As mentioned for GC-MS, it increases volatility. For LC-MS, the primary goal of derivatization is to enhance ionization efficiency, which leads to a significant increase in sensitivity. ed.ac.ukresearchgate.net

Several reagents have been successfully used for the derivatization of estrogens:

Dansyl chloride (DNS-Cl) is a widely used reagent that reacts with the phenolic hydroxyl group of estrogens, attaching a tag that is readily ionized in ESI mode. nih.govmdpi.com This method is simple and fast, but care must be taken as the derivatized products can be light-sensitive. ed.ac.ukmdpi.com

1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) has been used to significantly enhance the detectability of methoxyestradiols in positive ESI-MS/MS. nih.gov

Methyl-piperazine (MPPZ) derivatization has been shown to improve sensitivity and allow for shorter extraction protocols and the use of smaller sample volumes. ed.ac.ukresearchgate.net

1-methylimidazole-2-sulfonyl chloride is a newer reagent that has been shown to improve sensitivity for estrogen analysis by 2 to 100-fold compared to other methods like dansylation when using high-resolution orbitrap mass spectrometry. nih.gov

Table 2: Comparison of Derivatization Reagents for Estrogen Analysis by LC-MS

| Derivatization Reagent | Primary Advantage | Key Considerations | Reference |

|---|---|---|---|

| Dansyl chloride (DNS-Cl) | Commonly used, simple, fast, improves ionization. | Product ions can be identical for all estrogens, limiting specificity for isobars. Products are light-sensitive. | ed.ac.uknih.gov |

| MPDNP-F | Significantly enhances detectability in positive ESI mode. | Enables chromatographic separation of isomers. | nih.gov |

| MPPZ | High sensitivity, allows for smaller sample volumes and shorter protocols. | Used in conjunction with SPE for high recoveries. | ed.ac.ukresearchgate.net |

| 1-methylimidazole-2-sulfonyl chloride | Superior sensitivity improvement (2-100 fold) over other reagents with Orbitrap MS. | A newer, highly effective reagent for trace-level detection. | nih.gov |

Advanced Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Microextraction)

The final step before analysis is the physical extraction of the analyte from the sample. The choice of method depends on the sample matrix, the required level of cleanliness, and throughput needs.

Liquid-Liquid Extraction (LLE) is a classic and widely used technique. nih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. columbia.edu Common solvents for estrogen extraction include methyl tert-butyl ether (MTBE), ethyl acetate, and hexane. nih.govmdpi.comthermofisher.com While effective, LLE can be labor-intensive and may result in the co-extraction of interfering substances.

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.gov Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. This technique provides excellent sample cleanup, high recovery rates, and can be easily automated for high-throughput applications. ed.ac.uknih.gov Various sorbents are used, with C18 (reversed-phase) being very common for estrogens. nih.gov

Microextraction Techniques represent a further advancement, focusing on miniaturization to reduce solvent consumption and improve enrichment factors.

Solid-Phase Microextraction (SPME) uses a small, coated fiber to extract analytes directly from the sample. nih.govmdpi.com It has been shown to offer advantages over LLE for the extraction of estradiol (B170435) and its metabolites. nih.gov

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is another sensitive technique where the analyte is extracted from the aqueous sample, through a thin layer of organic solvent immobilized in the pores of a hollow fiber, and into an acceptor solution inside the fiber. This method provides high enrichment factors and excellent sample cleanup, with one study reporting a limit of detection of 0.14 pg/mL for 2-methoxyestradiol in urine. psu.edu

Rigorous Validation of Quantitative Assays for Research Reproducibility

The reliability and reproducibility of scientific findings heavily depend on the rigorous validation of the quantitative assays used. For a compound like this compound, which is often present at low concentrations in complex biological matrices, ensuring the accuracy and precision of its measurement is paramount. Any quantitative assay developed for its determination must undergo a thorough validation process, adhering to established guidelines. The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for a related methoxyestradiol, linearity was established over a concentration range of 5.0–200 pg/mL with a coefficient of determination (r²) greater than 0.997. nih.gov A similar approach would be essential for validating an assay for this compound.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Accuracy is often expressed as the percentage of recovery, and precision is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV). For a highly sensitive assay for 2-methoxyestradiol, intra- and inter-assay precision were reported to be less than 10.0% RSD, with recovery rates between 93% and 113%. nih.gov Similar acceptance criteria would be applied to an assay for this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For estrogen metabolites, which are often present in picogram per milliliter (pg/mL) concentrations, achieving a low LOQ is a critical challenge. For example, a highly sensitive LC-MS/MS method for 2-methoxyestradiol achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL. nih.govresearchgate.net

The following table summarizes typical validation parameters for a quantitative assay of a related estrogen metabolite, which would be analogous for this compound.

| Validation Parameter | Typical Acceptance Criteria/Value | Reference |

| Linearity (r²) | > 0.99 | nih.gov |

| Intra-assay Precision (RSD) | < 15% | nih.gov |

| Inter-assay Precision (RSD) | < 15% | nih.gov |

| Accuracy (Recovery) | 85-115% | nih.gov |

| Limit of Quantification (LOQ) | In the low pg/mL range | nih.govresearchgate.net |

Application of Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

Stable isotope dilution mass spectrometry (SIDMS) is widely regarded as the gold standard for the absolute quantification of endogenous compounds, including steroid metabolites. nih.gov This technique offers high specificity and accuracy by using a stable isotope-labeled version of the analyte as an internal standard. The labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. This allows for the correction of any analyte loss during sample preparation and analysis, leading to a highly accurate measurement.

The general workflow for SIDMS analysis of this compound would involve the following steps:

Synthesis of a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled version of this compound is required. For instance, a deuterated analog of a related compound, 2-Hydroxyestrone-3-methyl Ether-d3, is commercially available and used as a labeled internal standard. nih.gov

Sample Preparation: A known amount of the stable isotope-labeled internal standard is added to the biological sample (e.g., urine, plasma). The sample then undergoes extraction and purification to remove interfering substances. This often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.gov

Chromatographic Separation: The extracted sample is then subjected to chromatographic separation, typically using high-performance liquid chromatography (HPLC) or gas chromatography (GC), to separate this compound and its labeled internal standard from other matrix components. nih.govnih.gov Derivatization may be employed to improve chromatographic properties and ionization efficiency. nih.gov

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios for both the unlabeled (endogenous) and the labeled (internal standard) analyte.

Quantification: The concentration of the endogenous this compound is determined by calculating the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added stable isotope-labeled internal standard.

A study on the enzymatic O-methylation of catechol estrogens utilized a reverse isotope dilution method to quantify the formation of this compound. ebi.ac.uk In this method, a known amount of unlabeled synthetic compound is added to a sample containing the radiolabeled analyte, and the specific activity is measured after purification. While this method is a variation, the principle of using an isotopic variant for accurate quantification remains the same.

The use of SIDMS provides a robust and reliable method for the absolute quantification of this compound in complex biological samples, which is essential for advancing research into its biological significance.

Synthetic Chemistry Approaches for Academic Research on 2 Hydroxyestradiol 3 Methyl Ether

De Novo Synthesis Strategies from Common Steroid Precursors

De novo synthesis, or total synthesis, of complex molecules like steroids from simple, non-steroidal starting materials is a significant challenge in organic chemistry. These strategies are essential for creating the core steroidal structure and allow for the introduction of diverse functionalities not easily accessible from natural precursors.

Another approach involves the synthesis of key intermediates like 9(11)-dehydroestrone-3-methyl ether from non-steroidal precursors such as 2-methyl-4-methoxy benzaldehyde. google.com This multi-step process involves forming the steroid rings through a series of reactions including Grignard reactions, oxidation, and an ultraviolet irradiation-induced cyclization to form the core structure. google.com Once the fundamental estrane (B1239764) skeleton with the 3-methoxy group is established, it can be converted to the target molecule, 2-Hydroxyestradiol-3-methyl ether, through regioselective hydroxylation at the C-2 position, as detailed in the following section.

Regioselective Functionalization and Methylation Methods for the Estrogen A-Ring

The specific introduction of a hydroxyl group at the C-2 position and methylation of the C-3 hydroxyl group of the estradiol (B170435) A-ring are critical transformations for synthesizing this compound from estradiol or its derivatives.

Another synthetic route utilizes a superbase, such as LIDAKOR (a mixture of lithium diisopropylamide and potassium tert-butoxide), to achieve 2-hydroxylation of an estradiol derivative where both hydroxyl groups are protected (e.g., as tetrahydropyranyl ethers). This is followed by reaction with trimethyl borate (B1201080) and subsequent oxidation with hydrogen peroxide. The resulting 2-hydroxy intermediate can then be selectively methylated and deprotected to yield the target compound.

Methylation of the phenolic hydroxyl group at C-3 is a common step. Extractive alkylation is a rapid and quantitative method for preparing estrogen methyl ethers. nih.gov This technique involves extracting the estrogen from an aqueous base into an organic solvent like methylene (B1212753) chloride as an ion pair with a phase-transfer catalyst, such as a tetrahexylammonium (B1222370) ion. In the organic phase, irreversible alkylation occurs readily with a methylating agent like methyl iodide. nih.gov This method is effective for the 3-O-methylation of estrone (B1671321) and estradiol. nih.gov

| Method | Precursor | Key Reagents | Position Functionalized | Overall Yield | Reference |

| Ruthenium-catalyzed C-H Hydroxylation | 17β-Estradiol | Dimethyl carbamate, [RuCl₂(p-cymene)]₂, PhI(OAc)₂ | C-2 Hydroxylation | 51% (for 2-methoxyestradiol) | nih.govepa.gov |

| Superbase Hydroxylation | Estradiol bis-THP-ether | LIDAKOR, Trimethyl borate, H₂O₂ | C-2 Hydroxylation | 61% (for 2-methoxyestradiol) | |

| Extractive Alkylation | Estradiol | Methyl iodide, Tetrahexylammonium hydroxide | C-3 Methylation | Quantitative | nih.gov |

Development of Synthetic Routes for Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and developing new compounds with potentially enhanced biological properties. Modifications can be made to all parts of the steroid skeleton.

Derivatives are often created by modifying the substituents on the A-ring. For example, various 2-(alkylaminomethyl) and 2-(aroyl) 17β-estradiol analogs have been synthesized to evaluate their antiproliferative activity. nih.gov Similarly, the synthesis of 3-substituted estrone and estradiol derivatives, such as those bearing a m-carbamoylphenyloxy group at position C-3, has been accomplished using microwave-assisted synthesis of diaryl ethers. mdpi.com

Modifications to the D-ring are also common. The 17-hydroxyl group can be oxidized to a ketone, or the D-ring can be altered more substantially. For instance, 17-methylene estratriene analogs have been synthesized and compared with their 17β-hydroxy counterparts, revealing that the 17-methylene compounds can exhibit greater antiproliferative activity. nih.gov

Furthermore, the synthesis of analogs based on related but distinct estrogen scaffolds, such as those derived from the equine estrogen 8,9-dehydroestrone, has been reported. nih.gov The synthesis of its catechol metabolites, 4-hydroxy-8,9-dehydroestrone and 2-hydroxy-8,9-dehydroestrone, allows for the investigation of their unique chemical reactivity and biological effects compared to endogenous human estrogens. nih.gov These synthetic efforts provide a library of compounds that help to elucidate the chemical features necessary for specific biological activities.

Purity Assessment and Spectroscopic Characterization of Synthesized Compounds

After synthesis, rigorous purification and characterization are mandatory to confirm the identity and purity of this compound.

Purity Assessment: Purification of synthetic estrogens and their derivatives typically involves chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a standard method used to separate the desired product from reagents and byproducts. chemistryviews.orgmdpi.com For more challenging separations or for achieving high purity, High-Performance Liquid Chromatography (HPLC) is employed. pjoes.com The purity of the final compound is often assessed by HPLC, ensuring a single peak corresponding to the target molecule. dtic.mil Other purification methods can include the use of specialized resins, such as anion exchange resins or synthetic adsorbents, to isolate estrogens from complex mixtures. google.com

Spectroscopic Characterization: The structure of the synthesized compound is unequivocally confirmed using a combination of spectroscopic methods.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₉H₂₆O₃), the calculated monoisotopic mass is 302.1882 Da. nih.govuni.lu High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (LC-MS/MS) is particularly powerful as it can distinguish between isomers. For example, LC-MS/MS methods have been developed to separate this compound (often denoted as 3-O-methyl 2-hydroxyestradiol (B1664083) or 3M2OH) from its isomers like 4-methoxyestradiol (B23171) and 2-methoxyestradiol (B1684026) based on their distinct chromatographic retention times and fragmentation patterns. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A-ring, the methoxy (B1213986) group (a singlet around 3.8 ppm), the C-18 methyl group (a singlet around 0.8 ppm), and various methylene and methine protons throughout the steroid core. The protons on the A-ring (H-1 and H-4) would appear as distinct singlets or doublets in the aromatic region (typically 6.5-7.2 ppm), confirming the substitution pattern. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would show 19 distinct carbon signals. Key signals would include those for the aromatic carbons of the A-ring (approx. 110-150 ppm), the methoxy carbon (approx. 55 ppm), the C-17 carbon bearing the hydroxyl group (approx. 81 ppm), and the C-18 methyl carbon (approx. 12 ppm). uregina.ca

Gas Chromatography (GC): GC coupled with MS (GC-MS) is also used for the analysis of estrogens, often after derivatization to increase their volatility, for example, by forming trimethylsilyl (B98337) (TMS) ethers. cdnsciencepub.com

| Property | Data for this compound | Reference |

| Molecular Formula | C₁₉H₂₆O₃ | nih.gov |

| Molecular Weight | 302.4 g/mol | nih.gov |

| Monoisotopic Mass | 302.18819469 Da | nih.gov |

| ¹H NMR (Expected) | Aromatic H (H-1, H-4): ~6.6-6.9 ppm; Methoxy H (-OCH₃): ~3.8 ppm (singlet); C-18 Methyl H (-CH₃): ~0.8 ppm (singlet) | mdpi.comdocbrown.info |

| ¹³C NMR (Expected) | Aromatic C's: ~110-150 ppm; C-3 (C-O-CH₃): ~148 ppm; C-2 (C-OH): ~141 ppm; C-17 (C-OH): ~81 ppm; Methoxy C (-OCH₃): ~56 ppm | mdpi.comuregina.cadocbrown.info |

| MS (LC-MS/MS) | Can be separated from isomers like 2-methoxyestradiol and 4-methoxyestradiol based on retention time and fragmentation. | researchgate.netnih.gov |

Research Implications and Future Directions in 2 Hydroxyestradiol 3 Methyl Ether Studies

Elucidating the Full Biological Spectrum and Functional Roles in Complex Biological Systems

2-Hydroxyestradiol-3-methyl ether is a naturally occurring metabolite formed from the parent estrogen, 17β-estradiol. The metabolic pathway involves hydroxylation to 2-hydroxyestradiol (B1664083), which is then methylated by the enzyme Catechol-O-methyltransferase (COMT). aacrjournals.orghmdb.ca This process yields two isomeric products: 2-methoxyestradiol (B1684026) and this compound. nih.gov While its isomer, 2-methoxyestradiol, is well-characterized as a potent anti-angiogenic and anti-proliferative agent with low affinity for classical estrogen receptors, the specific biological activities of this compound remain largely undefined. wikipedia.orgfrontiersin.org

It is known as a human urinary metabolite, found in small quantities in the urine of pregnant women and healthy men. nih.govhmdb.canih.gov General research suggests that methylation of catechol estrogens is a detoxification pathway that deactivates potentially carcinogenic precursors. hmdb.ca However, whether this compound is merely an inactive end-product or possesses its own unique biological functions is a critical unanswered question. It is functionally related to 17β-estradiol and has been flagged as a potential endocrine-disrupting compound, though specific data on receptor binding affinity and downstream signaling effects are lacking. nih.gov

Future research must prioritize the characterization of its interactions with nuclear estrogen receptors (ERα, ERβ), G protein-coupled estrogen receptors (GPER), and other potential cellular targets. Unraveling its effects on gene expression, cell proliferation, and other physiological processes in various tissues will be crucial to understanding its place in the broader context of estrogen biology and pathology.

Comparative Research on Differential Effects of Isomeric Estrogen Metabolites

The enzymatic methylation of 2-hydroxyestradiol by COMT is not a random event; it produces both 2-methoxyestradiol and this compound, and their relative abundance can vary significantly. In vivo studies in humans have shown that 2-O-methylation (producing 2-methoxyestradiol) is the predominant pathway, with 3-O-methylation occurring to a lesser extent. nih.gov This suggests a regulated, differential production of these two isomers.

A key area for future investigation is the direct comparison of the biological effects of these two molecules. While 2-methoxyestradiol has been studied for its anti-cancer properties and its ability to lower blood pressure, the physiological effects of this compound are unknown. frontiersin.orgfrontiersin.org Does it share the anti-proliferative qualities of its isomer, does it have opposing effects, or is it biologically inert? Comparative studies using cell lines and animal models are needed to dissect their differential impacts on angiogenesis, cell cycle regulation, and apoptosis. Understanding why the body produces both isomers and what their distinct functional roles are will provide a more nuanced view of catechol estrogen metabolism.

The following table summarizes the known differences in the metabolic formation of the two isomers.

| Feature | 2-methoxyestradiol (2-MeO-E2) | This compound | Source |

| Enzyme | Catechol-O-methyltransferase (COMT) | Catechol-O-methyltransferase (COMT) | aacrjournals.org |

| Precursor | 2-hydroxyestradiol | 2-hydroxyestradiol | aacrjournals.org |

| Relative Production (in humans) | Major product of 2-hydroxyestradiol methylation | Minor product of 2-hydroxyestradiol methylation | nih.gov |

| Isomeric Ratio (2Me/3Me from 2-OHE2 in RBCs) | Varies from 1.4 to 3.2 depending on animal species | Varies from 1.4 to 3.2 depending on animal species | nih.gov |

| Effect of Substrate Conjugation (in rat liver) | Formation is highly favored (45:1 ratio) when precursor is a 17β-glucuronide | Formation is disfavored (45:1 ratio) when precursor is a 17β-glucuronide | ebi.ac.uk |

Advancements in Metabolic Profiling and Flux Analysis for Research Discovery

Distinguishing and accurately quantifying closely related isomers like this compound and 2-methoxyestradiol presents a significant analytical challenge. The advancement of sophisticated metabolic profiling techniques is fundamental to future research in this area. Methods such as high-performance liquid chromatography (HPLC) with coulometric detection and gas chromatography-mass spectrometry (GC-MS) have been developed to successfully separate and measure these specific metabolites in biological samples. nih.govnih.gov

These analytical tools allow researchers to move beyond measuring just parent estrogens and to create comprehensive metabolic fingerprints. By applying these methods to large-scale epidemiological studies, it may be possible to correlate the specific levels or ratios of these isomers with health outcomes.

Furthermore, metabolic flux analysis, which tracks the flow of atoms through metabolic pathways, offers a powerful approach to understand the dynamics of estrogen metabolism in real-time. While it has been used to study the effects of estradiol (B170435) on cancer cell metabolism, its application to trace the specific fate of catechol estrogen isomers could reveal how different tissues and disease states alter the balance between 2-O- and 3-O-methylation. nih.gov Integrating these advanced analytical techniques with transcriptomics and proteomics will be essential for discovering the regulatory networks that control the production and potential actions of this compound.

Development of Novel Research Probes and Chemical Modulators Targeting this compound Pathways

To investigate the specific pathways and functions of this compound, researchers require targeted tools. A critical next step is the synthesis of labeled versions of this molecule, for instance, using stable isotopes (e.g., deuterium, carbon-13) or radioactive isotopes (e.g., tritium). Such labeled compounds can serve as invaluable research probes or tracers in metabolic studies, allowing for precise tracking of the compound's absorption, distribution, metabolism, and excretion in vitro and in vivo.

In addition to probes, chemical modulators that can selectively influence the pathways of this compound are needed. Currently, modulation is primarily focused on the synthesis step. The enzyme responsible for its creation, COMT, is known to be inhibited by various compounds. These include naturally occurring dietary polyphenols like (-)-epigallocatechin-3-gallate (found in green tea) and quercetin, as well as certain drug metabolites. ebi.ac.ukacs.org Studying how these modulators alter the ratio of 2-methoxyestradiol to this compound could provide insights into the functional consequences of shifting this metabolic balance. The future development of selective inhibitors or enhancers of 3-O-methylation, or antagonists that specifically block the uncharacterized receptors of this compound, would represent a major breakthrough for dissecting its biological role.

Exploration of Uncharted Enzymatic Transformations and Metabolic Fates in Non-Human Models

In rats, the metabolic fate of 2-hydroxyestradiol is heavily influenced by its conjugation status. In vitro experiments with rat liver COMT showed that while unconjugated 2-hydroxyestradiol is methylated at the 2- and 3-positions in roughly equal amounts, its 17β-glucuronide conjugate is almost exclusively methylated at the 2-position. ebi.ac.uk This highlights a directive effect of conjugation on the enzymatic process and suggests that the metabolic route could differ significantly depending on the preceding phase II reactions. The identification of this compound in Bos taurus (cattle) further expands the range of species in which this metabolite is known to exist. nih.gov

Future research should leverage these species differences to model various metabolic scenarios. Exploring the complete metabolic fate of this compound in these diverse animal models could uncover novel downstream metabolites or enzymatic transformations not yet identified in humans. Such studies may reveal whether this compound is a final excretory product or a substrate for further, as-yet-uncharted, metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Hydroxyestradiol-3-methyl ether in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines, including:

- Use of nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact .

- Work in well-ventilated areas or fume hoods to avoid inhalation of dust/aerosols .

- Store in airtight containers away from oxidizers and ensure spill kits are accessible .

- Dispose of waste via certified hazardous waste programs to prevent environmental release .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Optimize methylation of 2-hydroxyestradiol using dimethyl sulfate or methyl iodide under alkaline conditions .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

- Characterize using NMR (¹H and ¹³C) to verify methyl ether formation at the 3-position .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : FT-IR for hydroxyl and ether functional groups; compare with reference spectra .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>190°C) .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be resolved?

- Methodological Answer :

- Cross-validate in vitro assays (e.g., Ames test for mutagenicity) with in vivo models (rodent toxicity studies) .

- Analyze metabolite profiles using LC-MS to identify active intermediates that may explain reproductive toxicity discrepancies .

- Account for species-specific metabolic pathways (e.g., cytochrome P450 activity variations) .

Q. What experimental designs are optimal for studying the compound’s estrogen receptor (ER) binding affinity?

- Methodological Answer :

- Use competitive radioligand binding assays with [³H]-estradiol and ERα/ERβ isoforms .

- Include positive controls (e.g., 17β-estradiol) and negative controls (tamoxifen) to validate assay specificity .

- Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and correlate with in vitro results .

Q. How can environmental persistence and ecotoxicological impacts be assessed?

- Methodological Answer :

- Conduct OECD 301B biodegradability tests in aqueous systems .

- Use Daphnia magna acute toxicity assays (48-hour LC50) to evaluate aquatic toxicity .

- Model bioaccumulation potential via octanol-water partition coefficients (log Kow) derived from shake-flask experiments .

Methodological Challenges and Data Contradictions

Q. Why do stability studies report varying decomposition temperatures for this compound?

- Methodological Answer :

- Differences arise from sample preparation (e.g., crystalline vs. amorphous forms) and DSC heating rates (e.g., 5°C/min vs. 10°C/min) .

- Oxidative degradation under ambient conditions may lower observed stability; use inert atmosphere (N2) during storage .

Q. How to address discrepancies in reported receptor selectivity (ERα vs. ERβ)?

- Methodological Answer :

- Standardize cell lines (e.g., HEK293 transfected with ERα/ERβ) to reduce variability .

- Validate ligand concentrations (dose-response curves) to avoid receptor saturation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.